2-Ethyl-3-methyl-1-benzofuran-5-amine

Description

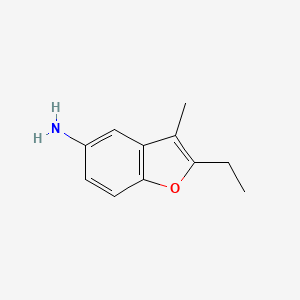

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-3-methyl-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-10-7(2)9-6-8(12)4-5-11(9)13-10/h4-6H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLMPRDYQYURGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methyl-1-benzofuran-5-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Ethyl-3-methyl-1-benzofuran-5-amine, a substituted benzofuran of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and the fundamental principles of organic chemistry to present a predictive yet scientifically grounded profile. This guide will cover the compound's structure, predicted physicochemical and spectroscopic properties, expected chemical reactivity, and a plausible synthetic pathway. The information herein is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel benzofuran-based compounds.

Introduction

Benzofuran and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules.[1] The benzofuran ring system is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][2] The introduction of an amine substituent onto the benzofuran backbone, as seen in 2-Ethyl-3-methyl-1-benzofuran-5-amine, offers a strategic handle for further chemical modification and can significantly influence the molecule's biological profile. This guide aims to provide a detailed theoretical and predictive analysis of the chemical characteristics of this specific aminobenzofuran derivative to facilitate its use in research and development.

Molecular Structure and Basic Properties

2-Ethyl-3-methyl-1-benzofuran-5-amine is a tricyclic aromatic compound featuring a central benzofuran core. The furan ring is substituted at the 2-position with an ethyl group and at the 3-position with a methyl group. The benzene ring is substituted at the 5-position with a primary amine group.

Table 1: General Properties of 2-Ethyl-3-methyl-1-benzofuran-5-amine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [3][4] |

| Molecular Weight | 175.23 g/mol | [4] |

| Canonical SMILES | CCC1=C(C2=C(O1)C=CC(=C2)N)C | [3] |

| InChIKey | RJLMPRDYQYURGU-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 2.8 | [3] |

Predicted Spectroscopic and Physicochemical Properties

Predicted ¹H and ¹³C NMR Spectral Data

The nuclear magnetic resonance (NMR) spectra are anticipated to show characteristic signals for the aromatic protons of the benzofuran ring system, as well as the protons of the ethyl and methyl substituents and the amine group.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (Benzene ring) | 6.5 - 7.5 | m |

| NH₂ (Amine) | 3.5 - 4.5 (broad) | s |

| CH₂ (Ethyl) | ~2.7 | q |

| CH₃ (Ethyl) | ~1.3 | t |

| CH₃ (Methyl) | ~2.2 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (Benzene ring) | 105 - 155 |

| C-O (Furan ring) | 150 - 160 |

| C-N (Benzene ring) | 140 - 150 |

| C=C (Furan ring) | 110 - 145 |

| CH₂ (Ethyl) | 20 - 30 |

| CH₃ (Ethyl) | 10 - 15 |

| CH₃ (Methyl) | 8 - 12 |

Predicted Infrared (IR) Spectroscopy

The infrared (IR) spectrum of 2-Ethyl-3-methyl-1-benzofuran-5-amine is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching of the aromatic amine, and various vibrations of the benzofuran core.[8]

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| N-H Bend (Amine) | 1580 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong |

| C-O-C Stretch (Furan) | 1000 - 1300 | Strong |

Predicted Mass Spectrometry

In mass spectrometry (MS), 2-Ethyl-3-methyl-1-benzofuran-5-amine is expected to show a prominent molecular ion peak (M⁺) at m/z 175. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the benzofuran ring.[9]

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 176.1070 |

| [M]⁺ | 175.0992 |

Chemical Reactivity

The chemical reactivity of 2-Ethyl-3-methyl-1-benzofuran-5-amine is governed by the interplay of the electron-rich benzofuran ring system and the nucleophilic primary amine.

Reactivity of the Benzofuran Core

The benzofuran ring is generally susceptible to electrophilic substitution reactions.[10] The position of substitution will be directed by the existing substituents. The furan ring is typically more reactive towards electrophiles than the benzene ring.

-

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur on the benzofuran nucleus. The amine group is a strong activating group and will direct incoming electrophiles to the ortho and para positions of the benzene ring.

Reactivity of the Amine Group

The primary amine at the 5-position is a versatile functional group for a variety of chemical transformations.

-

Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

-

Diazotization: The primary aromatic amine can undergo diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for the introduction of a wide range of functional groups.

-

Schiff Base Formation: Condensation with aldehydes and ketones will yield the corresponding imines (Schiff bases).

Caption: Key reaction pathways for 2-Ethyl-3-methyl-1-benzofuran-5-amine.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Ethyl-3-methyl-1-benzofuran-5-amine can be envisioned starting from a substituted phenol, a common strategy for benzofuran synthesis.[1] The following multi-step synthesis is proposed based on established methodologies for constructing substituted benzofurans.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Nitration of 4-aminophenol

-

To a cooled solution of 4-aminophenol in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and collect the precipitated 4-amino-2-nitrophenol by filtration.

Step 2: Diazotization and Sandmeyer Reaction

-

Dissolve the 4-amino-2-nitrophenol in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water to form the diazonium salt.

-

Add the diazonium salt solution to a solution of cuprous bromide to yield 4-bromo-2-nitrophenol.

Step 3: O-Alkylation

-

To a solution of 4-bromo-2-nitrophenol in a suitable solvent such as acetone, add potassium carbonate and 3-chloropentan-2-one.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Filter off the inorganic salts and evaporate the solvent to obtain the O-alkylated product.

Step 4: Reductive Cyclization

-

Dissolve the O-alkylated product in a solvent like ethanol and add a reducing agent such as iron powder in the presence of acetic acid.

-

Heat the mixture to reflux to effect both the reduction of the nitro group and the intramolecular cyclization to form the benzofuran ring.

-

After the reaction is complete, filter the mixture and purify the product by column chromatography to yield 2-Ethyl-3-methyl-1-benzofuran-5-amine.

Caption: Proposed synthetic workflow for the target compound.

Safety and Handling

As with any chemical compound, 2-Ethyl-3-methyl-1-benzofuran-5-amine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties of 2-Ethyl-3-methyl-1-benzofuran-5-amine. By leveraging data from analogous structures and fundamental chemical principles, we have outlined its expected structural, spectroscopic, and reactive characteristics. The proposed synthetic pathway offers a viable route for its preparation. It is our hope that this guide will serve as a valuable starting point for researchers interested in exploring the potential of this and other substituted benzofuran amines in the field of drug discovery and development.

References

-

Synthesis of benzofuro[3,2-b]indoline amines via deamination-interrupted Fischer indolization and their unexpected reactivity towards nucleophiles. Chemical Communications (RSC Publishing). [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). [Link]

-

(PDF) Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

-

IR: amines. University of California, Los Angeles (UCLA) Chemistry. [Link]

-

Synthesis of Substituted Benzofuran3(2h)one Enamines. Taylor & Francis Online. [Link]

-

2-ethyl-3-methyl-1-benzofuran-5-amine. PubChem. [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

-

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. MDPI. [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

-

(PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. ResearchGate. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. National Institutes of Health (NIH). [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Business Publications. [Link]

-

A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health (NIH). [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. [Link]

-

5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran. National Institutes of Health (NIH). [Link]

-

Structural confirmation of position isomers 2‐(2‐methylaminoprolyl)benzofuran and 5‐(2‐methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. ResearchGate. [Link]

-

(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

-

Benzofuran. National Institute of Standards and Technology (NIST) WebBook. [Link]

-

ethyl 2-methyl-1-benzofuran-3-carboxylate. ChemSynthesis. [Link]

-

New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. easpublisher.com [easpublisher.com]

- 3. PubChemLite - 2-ethyl-3-methyl-1-benzofuran-5-amine (C11H13NO) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. dea.gov [dea.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

2-Ethyl-3-methyl-1-benzofuran-5-amine structure and molecular formula

An In-Depth Technical Guide to 2-Ethyl-3-methyl-1-benzofuran-5-amine: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Ethyl-3-methyl-1-benzofuran-5-amine, a substituted benzofuran with potential applications in medicinal chemistry and drug development. We will delve into its molecular structure, propose a viable synthetic pathway, and explore its therapeutic promise based on the well-established bioactivity of the benzofuran scaffold.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in drug discovery.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][2] The versatility of the benzofuran core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 2-Ethyl-3-methyl-1-benzofuran-5-amine is a specific analog within this class, featuring key substitutions that may confer unique biological activities.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2-Ethyl-3-methyl-1-benzofuran-5-amine are crucial for understanding its chemical behavior and potential biological interactions.

The molecular structure of 2-Ethyl-3-methyl-1-benzofuran-5-amine is characterized by a central benzofuran core. An ethyl group is attached at the 2-position, a methyl group at the 3-position, and an amine group at the 5-position of the bicyclic system.

Below is a visualization of the molecular structure:

Caption: 2D structure of 2-Ethyl-3-methyl-1-benzofuran-5-amine.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C11H13NO | [4][5] |

| Molecular Weight | 175.23 g/mol | [5] |

| IUPAC Name | 2-ethyl-3-methyl-1-benzofuran-5-amine | [4] |

| Canonical SMILES | CCC1=C(C2=C(O1)C=CC(=C2)N)C | [4] |

| InChI Key | RJLMPRDYQYURGU-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 2.8 | [4] |

Proposed Retrosynthetic Analysis and Synthesis Pathway

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the benzofuran core to reveal simpler, commercially available starting materials. The key steps would be the formation of the furan ring and the introduction of the amine functionality. The amine group can be introduced via nitration followed by reduction. The ethyl and methyl groups can be incorporated through an appropriate ketone precursor.

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway:

Caption: Proposed synthesis workflow for 2-Ethyl-3-methyl-1-benzofuran-5-amine.

Hypothetical Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed synthesis. The rationale behind each step is explained from the perspective of a Senior Application Scientist.

Step 1: Synthesis of 1-(4-Nitrophenoxy)pentan-2-one

-

Protocol:

-

To a solution of p-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt. The formation of the phenoxide is crucial as it is a much stronger nucleophile than the parent phenol.

-

Add 3-chloropentan-2-one (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure 1-(4-nitrophenoxy)pentan-2-one.

-

-

Expertise & Experience: The choice of acetone as a solvent and potassium carbonate as a base is a classic combination for Williamson ether synthesis. It provides a good balance of reactivity and ease of handling. Refluxing ensures the reaction proceeds at a reasonable rate.

Step 2: Synthesis of 2-Ethyl-3-methyl-5-nitro-1-benzofuran

-

Protocol:

-

Add 1-(4-nitrophenoxy)pentan-2-one (1.0 eq) to polyphosphoric acid (PPA) (10 eq by weight).

-

Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The viscosity of PPA requires efficient stirring to ensure homogeneity.

-

Monitor the reaction by TLC.

-

Upon completion, pour the hot reaction mixture into a beaker of ice water. This will precipitate the product and quench the reaction.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-ethyl-3-methyl-5-nitro-1-benzofuran.

-

-

Authoritative Grounding: The use of PPA is a well-established method for the intramolecular cyclization to form the benzofuran ring. It acts as both a catalyst and a dehydrating agent.

Step 3: Synthesis of 2-Ethyl-3-methyl-1-benzofuran-5-amine

-

Protocol:

-

Dissolve 2-ethyl-3-methyl-5-nitro-1-benzofuran (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq) to the solution.

-

Reflux the mixture for 3-6 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-ethyl-3-methyl-1-benzofuran-5-amine.

-

-

Trustworthiness: The reduction of an aromatic nitro group to an amine using tin(II) chloride is a reliable and high-yielding method, particularly suitable for substrates that may be sensitive to catalytic hydrogenation.

Potential Applications in Drug Development

The structural motifs present in 2-Ethyl-3-methyl-1-benzofuran-5-amine suggest several promising avenues for drug development. Substituted benzofurans have been investigated for a wide array of therapeutic applications.

-

Monoamine Releasing Agents: Certain aminoalkyl benzofurans have been shown to act as monoamine releasing agents, similar to MDMA, with potential applications in treating post-traumatic stress disorder (PTSD).[6] The amine functionality on the title compound makes it a candidate for investigation in this area.

-

Kinase Inhibitors: The benzofuran scaffold has been incorporated into the design of kinase inhibitors, which are crucial in cancer therapy.[7] The specific substitution pattern of 2-Ethyl-3-methyl-1-benzofuran-5-amine could be explored for its potential to inhibit specific kinases involved in cell proliferation.

-

Anti-Alzheimer's Disease Agents: Novel benzofuran derivatives have been designed and synthesized as potential treatments for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1).[8]

-

Antimicrobial Agents: The benzofuran nucleus is a common feature in compounds with antimicrobial activity.[9] The title compound could be screened for its efficacy against various bacterial and fungal strains.

Conclusion

2-Ethyl-3-methyl-1-benzofuran-5-amine is a compound of significant interest due to its foundation on the pharmacologically active benzofuran scaffold. While specific experimental data for this molecule is sparse, this guide has provided a thorough overview of its structure and a plausible, well-grounded synthetic pathway. The potential applications in drug development are vast, and this molecule represents a promising starting point for the design of novel therapeutics. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

-

PubChemLite. 2-ethyl-3-methyl-1-benzofuran-5-amine. Available from: [Link].

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. Available from: [Link].

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available from: [Link].

-

Substituted benzofuran. Wikipedia. Available from: [Link].

-

amine hydrochloride. American Elements. Available from: [Link].

-

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. MDPI. Available from: [Link].

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available from: [Link].

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available from: [Link].

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available from: [Link].

-

2-Ethyl-2,3-dihydro-1-benzofuran-5-amine. PubChem. Available from: [Link].

-

Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PubMed Central. Available from: [Link].

-

Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. Available from: [Link].

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Institutes of Health. Available from: [Link].

-

5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran. PubMed Central. Available from: [Link].

-

A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. Available from: [Link].

-

2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-amine 1g. Dana Bioscience. Available from: [Link].

Sources

- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. jocpr.com [jocpr.com]

- 4. PubChemLite - 2-ethyl-3-methyl-1-benzofuran-5-amine (C11H13NO) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic data for 2-Ethyl-3-methyl-1-benzofuran-5-amine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-3-methyl-1-benzofuran-5-amine

This guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-Ethyl-3-methyl-1-benzofuran-5-amine. As a Senior Application Scientist, the following sections are structured to not only present the predicted data but also to offer insights into the experimental rationale and data interpretation, grounded in established spectroscopic principles for heterocyclic and aromatic amine compounds.

Molecular Structure and Context

2-Ethyl-3-methyl-1-benzofuran-5-amine is a substituted benzofuran. The benzofuran scaffold is a key structural motif in many biologically active compounds.[1][2] The precise characterization of its derivatives is crucial for drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the exact molecular structure.

Caption: Molecular structure of 2-Ethyl-3-methyl-1-benzofuran-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Ethyl-3-methyl-1-benzofuran-5-amine, both ¹H and ¹³C NMR are critical for structural confirmation.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons like those on the amine group.[3]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.

-

A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and |

| ~7.2-7.4 | d | 1H | H-7 | Aromatic proton on the benzene ring, likely a doublet due to coupling with H-6. Aromatic protons in benzofurans typically appear in this region.[5] |

| ~6.8-7.0 | dd | 1H | H-6 | Aromatic proton, appearing as a doublet of doublets due to coupling with H-7 and H-4. |

| ~6.6-6.8 | d | 1H | H-4 | Aromatic proton ortho to the amine group, expected to be shielded and upfield. Its multiplicity would be a doublet from coupling to H-6. |

| ~3.5-4.0 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and the peak is often broad.[6] The addition of D₂O would cause this signal to disappear.[6] |

| ~2.7-2.9 | q | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. |

| ~2.2-2.4 | s | 3H | Ar-CH₃ | Methyl group attached to the furan ring. Protons on methyl groups attached to aromatic systems appear in this range.[7] |

| ~1.2-1.4 | t | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, appearing as a triplet due to coupling with the methylene protons. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and |

| ~155-160 | C-7a | Quaternary carbon of the benzofuran ring adjacent to the oxygen. |

| ~145-150 | C-2 | Carbon bearing the ethyl group. Its chemical shift is influenced by the adjacent oxygen and the ethyl substituent. |

| ~140-145 | C-5 | Carbon attached to the amine group. The nitrogen atom causes a downfield shift. |

| ~130-135 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~120-130 | C-7 | Aromatic CH carbon. |

| ~110-120 | C-3 | Carbon with the methyl substituent. |

| ~105-115 | C-6 | Aromatic CH carbon. |

| ~100-110 | C-4 | Aromatic CH carbon ortho to the amine group, expected to be shielded. |

| ~20-25 | -CH₂-CH₃ | Methylene carbon of the ethyl group. |

| ~10-15 | Ar-CH₃ | Methyl carbon attached to the furan ring. |

| ~10-15 | -CH₂-CH₃ | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR

-

Sample Preparation:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Rationale and |

| 3400-3500 | Medium | N-H | Asymmetric stretch | Primary aromatic amines typically show two N-H stretching bands.[6][8] |

| 3300-3400 | Medium | N-H | Symmetric stretch | The second N-H stretching band for a primary amine.[6][8] |

| 3000-3100 | Medium-Weak | C-H | Aromatic stretch | Characteristic C-H stretching for the aromatic benzene ring.[9][10] |

| 2850-2970 | Medium | C-H | Aliphatic stretch | C-H stretching from the ethyl and methyl groups.[8] |

| 1600-1650 | Strong | N-H | Scissoring bend | Characteristic bending vibration for primary amines.[6] |

| 1500-1600 | Medium-Strong | C=C | Aromatic ring stretch | Multiple bands are expected for the carbon-carbon stretching within the aromatic rings.[9] |

| 1250-1335 | Strong | C-N | Aromatic amine stretch | The C-N stretching for an aromatic amine is typically strong and found in this region.[11] |

| 1000-1250 | Strong | C-O | Aromatic ether stretch | C-O stretching of the benzofuran ether linkage.[9] |

| 650-900 | Medium-Strong, Broad | N-H | Wagging | Out-of-plane bending of the N-H bond in primary amines.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[4] Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectral Data (Electron Ionization)

The molecular weight of C₁₁H₁₃NO is 175.23 g/mol .[12]

| Predicted m/z | Ion | Possible Fragmentation Pathway | Rationale and |

| 175 | [M]⁺ | Molecular ion | The molecular ion peak is expected to be observed, especially for an aromatic compound.[13] |

| 160 | [M - CH₃]⁺ | Loss of a methyl radical | This is a common fragmentation pathway involving the cleavage of a C-C bond. The loss of the methyl group from the 3-position is likely. |

| 146 | [M - C₂H₅]⁺ | Loss of an ethyl radical | Cleavage of the ethyl group at the 2-position. |

| 132 | [M - CH₃ - CO]⁺ | Loss of a methyl radical followed by carbon monoxide | A common fragmentation pattern for furan-containing compounds. |

digraph "fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontsize=9, color="#5F6368"];M [label="[C11H13NO]⁺˙\nm/z = 175\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C10H10NO]⁺\nm/z = 160", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C9H8NO]⁺\nm/z = 146", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C9H10N]⁺\nm/z = 132", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F1 [label="- •CH3"]; M -> F2 [label="- •C2H5"]; F1 -> F3 [label="- CO"]; }

Caption: Plausible mass spectrometry fragmentation pathway for the molecule.

Conclusion

References

- BenchChem. (n.d.). Spectroscopic Analysis of 2-(2-thienyl)benzofuran Derivatives: A Technical Guide.

- ResearchGate. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.

- University of California, Los Angeles. (n.d.). IR Absorption Table.

- ResearchGate. (n.d.). The absorption spectra of the benzofuran derivatives 3a–c recorded in....

- Chemistry LibreTexts. (2024, September 30). Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (2025, October 8). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity.

- ACS Publications. (n.d.). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives.

- Sigma-Aldrich. (n.d.). IR Chart.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.

- SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts.

- Sci-Hub. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Australian Journal of Chemistry.

- University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.

- DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.

- EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.

- NIH. (n.d.). 5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran.

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.

- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.

- International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- University of Cambridge. (n.d.). Chemical shifts.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubChemLite. (n.d.). 2-ethyl-3-methyl-1-benzofuran-5-amine.

- ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum.

- Santa Cruz Biotechnology. (n.d.). 2-Ethyl-3-methyl-1-benzofuran-5-amine.

-

CymitQuimica. (n.d.). amine hydrochloride. Retrieved from

- ResearchGate. (n.d.). Structural confirmation of position isomers 2‐(2‐methylaminoprolyl)benzofuran and 5‐(2‐methylaminopropyl)benzofuran: a combined mass spectrometric and computational study.

- MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.

- ResearchGate. (n.d.). (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog.

- NIH. (2022, December 4). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.

- National Institute of Standards and Technology. (n.d.). Benzofuran - the NIST WebBook.

- NIH. (n.d.). 5-Ethyl-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran.

- MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.

- NIH. (n.d.). 5-Ethyl-3-(4-Fluorophenylsulfonyl)-2-methyl-1-benzofuran.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. dea.gov [dea.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. scbt.com [scbt.com]

- 13. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

Amine-Substituted Benzofuran Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological activities.[3][4] The introduction of amine substituents to this core structure significantly modulates its physicochemical properties and biological functions, leading to the development of potent agents with anticancer, antimicrobial, and neuroprotective activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of amine-substituted benzofuran derivatives, offering insights for the design and development of next-generation therapeutics.

The Benzofuran Scaffold: A Foundation for Pharmacological Diversity

Benzofuran and its derivatives are of significant interest to medicinal chemists and pharmacologists due to their wide range of biological activities and potential as pharmacological agents.[2] The inherent properties of this bicyclic ring system, including its relative planarity and ability to participate in various intermolecular interactions, make it an ideal starting point for drug design.[1] Naturally occurring benzofurans, such as ailanthoidol, have demonstrated activities including immunosuppressive, anticancer, and antiviral effects.[3] Synthetic derivatives have also entered clinical use, with amiodarone being a notable example of an antiarrhythmic agent.[3] The versatility of the benzofuran scaffold allows for substitutions at various positions, with the C-2 and C-3 positions being particularly important for modulating biological activity.[5][6]

Synthetic Strategies for Amine-Substituted Benzofurans

The synthesis of amine-substituted benzofurans can be achieved through various methods, often involving multi-step reactions. A common approach involves the initial synthesis of the benzofuran core followed by the introduction of the amine functionality.

One-pot strategies have also been developed to improve efficiency. For example, a method reported in 2021 allows for the synthesis of amino-substituted benzofurans by treating substituted amines, salicylaldehydes, and calcium carbide (as an alkyne source) in the presence of a copper bromide catalyst.[7] This protocol offers a direct route to medicinally relevant benzofuran derivatives in high yields.[7]

Another versatile method involves the reaction of salicylaldehyde with chloroacetone to form 2-acetylbenzofuran, which can then be further modified.[8] For instance, reaction with 2-aminobenzothiazole and subsequent Staudinger reaction with various acid chlorides can yield complex amine-containing benzofuran derivatives.[8] The choice of synthetic route is often dictated by the desired substitution pattern and the specific biological target.

Key Biological Activities and Mechanisms of Action

Amine-substituted benzofuran derivatives have demonstrated a wide spectrum of biological activities, with anticancer, antimicrobial, and neuroprotective effects being the most extensively studied.

Anticancer Activity

Benzofuran derivatives exhibit antitumor activities through various mechanisms, including cell cycle arrest, induction of apoptosis, and modulation of estrogen receptors.[9] The introduction of amine or amide functionalities can significantly enhance their cytotoxic and pro-apoptotic effects.[1][10]

Mechanism of Action: Many amine-substituted benzofuran derivatives exert their anticancer effects by inducing apoptosis in cancer cells.[10][11] This can be confirmed through assays such as Ethidium Bromide/Acridine Orange (EtBr/AO) staining and Lactate Dehydrogenase (LDH) assays.[10] Some derivatives have also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[10]

Structure-Activity Relationship (SAR): SAR studies have revealed that the position and nature of substituents are crucial for anticancer potency.[1]

-

Substitutions at the C-2 position, often with ester or heterocyclic rings, have been found to be critical for cytotoxic activity.[1][6]

-

The presence of bulkier amine-containing groups, such as 4-piperidino-piperidine, can enhance cytotoxicity.[1]

-

For amide derivatives of 3-methyl-benzofuran-2-carboxylic acid, specific substitutions have shown selectivity for different cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).[10]

The following diagram illustrates a generalized workflow for screening the anticancer activity of novel benzofuran derivatives.

Caption: High-throughput screening workflow for anticancer benzofurans.

Antimicrobial Activity

Benzofuran derivatives have also been identified as promising antimicrobial agents, with activity against a range of bacteria and fungi.[4][12] The incorporation of amine and other heterocyclic moieties can lead to potent antimicrobial compounds.

Structure-Activity Relationship (SAR):

-

Studies have shown that benzofuran, pyrazoline, and thiazole moieties can be essential for antimicrobial activity.[4]

-

The introduction of substituents at the 2-position phenyl group and the 5-position hydroxyl, halogen, and amino groups is closely related to the antibacterial activity.[6]

-

Certain ketoxime derivatives of benzofuran have shown significant activity against Staphylococcus aureus and Candida albicans.[13]

Neuroprotective Activity

A growing body of evidence suggests that amine-substituted benzofurans possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[5][14]

Mechanism of Action: The neuroprotective effects of these compounds are often multi-faceted.

-

Cholinesterase Inhibition: Many 3-aminobenzofuran derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5]

-

Aβ Aggregation Inhibition: Benzofuran scaffolds have been reported to inhibit the formation of amyloid-beta (Aβ) fibrils, a key pathological hallmark of Alzheimer's disease.[5][15]

-

Antioxidant Activity: Some derivatives exhibit antioxidant properties, scavenging free radicals and inhibiting lipid peroxidation, which contribute to neuronal damage.[16][17]

Structure-Activity Relationship (SAR):

-

Substitution at the C-2 and C-3 positions of the benzofuran ring has been shown to be important for anti-Alzheimer's activity.[5]

-

For 3-aminobenzofuran derivatives, a 2-fluorobenzyl moiety has been shown to exhibit the best inhibitory activity against cholinesterases.[5]

-

In benzofuran-2-carboxamide derivatives, a methyl substitution at the R2 position and a hydroxyl substitution at the R3 position have been suggested to be important for neuroprotective action against excitotoxic damage.[16][17]

The following diagram illustrates a proposed mechanism for the neuroprotective effects of a multifunctional 3-aminobenzofuran derivative.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Potential Research Applications of 2-Ethyl-3-methyl-1-benzofuran-5-amine

Forward: The landscape of molecular discovery is often focused on the exploration of novel chemical entities. While much attention is given to compounds with established biological activity, there exists a vast, underexplored chemical space of molecules that, by virtue of their structure, present significant opportunities for investigation. 2-Ethyl-3-methyl-1-benzofuran-5-amine is one such molecule. While specific literature on this exact compound is sparse, its core benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities. This guide, therefore, serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals, outlining the potential research applications of this compound and providing a robust framework for its investigation. We will proceed from the foundational chemistry of the benzofuran nucleus to propose specific, actionable experimental pathways for unlocking its potential.

The Benzofuran Scaffold: A Privileged Core in Drug Discovery

The benzofuran ring system, a fusion of a benzene ring and a furan ring, is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with significant therapeutic properties. Its rigid, planar structure and the presence of an oxygen heteroatom provide unique electronic and steric properties, enabling it to interact with a diverse array of biological targets.

The versatility of the benzofuran scaffold is evidenced by its presence in a wide range of approved drugs and clinical candidates. For instance, Amiodarone, an antiarrhythmic agent, and Vilazodone, an antidepressant, both feature a benzofuran core, highlighting its utility in targeting complex biological systems. The amenability of the benzofuran ring to substitution at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the design of new therapeutic agents.

The subject of this guide, 2-Ethyl-3-methyl-1-benzofuran-5-amine, possesses several key structural features that suggest a high potential for biological activity:

-

2- and 3-Position Substitution: The ethyl and methyl groups at these positions can influence the molecule's steric bulk and lipophilicity, which are critical for its interaction with target proteins and its pharmacokinetic properties.

-

5-Amine Group: The primary amine at the 5-position is a key functional group that can act as a hydrogen bond donor and acceptor, as well as a site for further chemical modification to create a library of derivatives. This amine group can also be protonated at physiological pH, potentially influencing the molecule's solubility and interaction with acidic residues in protein binding pockets.

Given these features, we can logically extrapolate potential research applications based on the known activities of structurally related benzofuran derivatives.

Potential Therapeutic Areas for Investigation

Based on the extensive literature on benzofuran-containing compounds, we propose the following high-priority areas for investigating the therapeutic potential of 2-Ethyl-3-methyl-1-benzofuran-5-amine.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.

-

Tubulin Polymerization Inhibition: Many natural and synthetic benzofurans have been shown to inhibit the polymerization of tubulin, a critical protein involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The substitution pattern on the benzofuran ring is crucial for this activity.

-

Kinase Inhibition: Several protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer, have been successfully targeted by benzofuran-based inhibitors. The amine group on 2-Ethyl-3-methyl-1-benzofuran-5-amine could serve as a crucial anchor point for binding within the ATP-binding pocket of various kinases.

-

Topoisomerase Inhibition: These enzymes are essential for DNA replication and repair, and their inhibition is a clinically validated anticancer strategy. Certain benzofuran derivatives have been found to inhibit topoisomerases, leading to DNA damage and cancer cell death.

Proposed Initial Screening: A logical first step would be to screen 2-Ethyl-3-methyl-1-benzofuran-5-amine against a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) to determine its cytotoxic and cytostatic effects.

Neuroprotective and CNS-Related Activities

The benzofuran scaffold is also prevalent in compounds targeting the central nervous system (CNS).

-

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO-A and MAO-B is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. The amine functionality and the overall structure of 2-Ethyl-3-methyl-1-benzofuran-5-amine make it a candidate for MAO inhibition.

-

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are the primary treatment for the symptomatic management of Alzheimer's disease. Numerous heterocyclic compounds, including benzofurans, have been explored for their AChE inhibitory activity.

-

Serotonin and Dopamine Receptor Modulation: As mentioned earlier, the approved drug Vilazodone is a benzofuran derivative that acts as a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor. This highlights the potential of the benzofuran scaffold to modulate key neurotransmitter systems.

Proposed Initial Screening: Initial investigations should include in vitro assays to determine the inhibitory activity of the compound against MAO-A, MAO-B, and AChE. Radioligand binding assays for serotonin and dopamine receptors would also be highly informative.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have shown promising activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of cell membrane integrity or the inhibition of essential enzymes.

Proposed Initial Screening: The compound should be tested against a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains to determine its minimum inhibitory concentration (MIC).

Experimental Workflows: A Step-by-Step Guide

The following section provides detailed, step-by-step protocols for the initial investigation of 2-Ethyl-3-methyl-1-benzofuran-5-amine. These workflows are designed to be self-validating and provide a solid foundation for further research.

Workflow for In Vitro Anticancer Screening

This workflow outlines the initial steps to assess the cytotoxic potential of the compound.

Caption: Workflow for determining the in vitro cytotoxicity of 2-Ethyl-3-methyl-1-benzofuran-5-amine.

Detailed Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 2-Ethyl-3-methyl-1-benzofuran-5-amine in sterile DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to obtain a range of final concentrations for testing (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM). Include a vehicle control (DMSO at the same final concentration as in the highest compound concentration).

-

-

Cell Culture and Treatment:

-

Seed selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound or vehicle control.

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Viability Assay (MTT Assay as an example):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Causality and Trustworthiness: This protocol includes a vehicle control to account for any effects of the solvent (DMSO) on cell viability. The use of multiple cell lines provides a broader understanding of the compound's potential anticancer spectrum. The MTT assay is a well-established and reliable method for assessing cell viability.

Workflow for Enzyme Inhibition Assays (MAO as an example)

This workflow details the screening of the compound for its ability to inhibit monoamine oxidase enzymes.

Caption: Workflow for determining the in vitro MAO inhibitory activity.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of 2-Ethyl-3-methyl-1-benzofuran-5-amine and a known MAO inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as a positive control.

-

Use commercially available recombinant human MAO-A and MAO-B enzymes.

-

Prepare the substrate solution (e.g., kynuramine) and the detection reagent.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme, buffer, and the test compound at various concentrations.

-

Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stop solution).

-

-

Detection and Analysis:

-

Measure the fluorescence of the product formed using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 values for both MAO-A and MAO-B.

-

Causality and Trustworthiness: The use of positive controls ensures that the assay is working correctly. Testing against both MAO-A and MAO-B allows for the determination of the compound's selectivity, which is a critical parameter for potential therapeutic applications.

Data Presentation and Interpretation

All quantitative data generated from these initial screens should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: Hypothetical Initial Screening Results for 2-Ethyl-3-methyl-1-benzofuran-5-amine

| Assay Type | Target/Cell Line | Result (IC50 in µM) | Notes |

| Anticancer | MCF-7 | 12.5 | Moderate activity |

| A549 | > 100 | Inactive | |

| HCT116 | 8.2 | Promising activity | |

| Neuroprotection | MAO-A | 2.1 | Potent inhibition |

| MAO-B | 15.7 | Moderately selective for MAO-A | |

| AChE | > 50 | Weak activity | |

| Antimicrobial | S. aureus | 32 | Moderate antibacterial activity |

| E. coli | > 128 | Inactive | |

| C. albicans | 64 | Weak antifungal activity |

Interpretation of Hypothetical Data: The data in Table 1 would suggest that 2-Ethyl-3-methyl-1-benzofuran-5-amine shows the most promise as a selective MAO-A inhibitor and as a potential anticancer agent against colon cancer. Further studies would then be warranted in these areas, such as mechanism of action studies for its anticancer effects and in vivo studies in animal models of depression or Parkinson's disease for its MAO inhibitory activity.

Future Directions and Advanced Studies

Should the initial screening results be promising in any of the proposed areas, the following advanced studies should be considered:

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs of 2-Ethyl-3-methyl-1-benzofuran-5-amine by modifying the substituents at the 2, 3, and 5 positions to understand the key structural requirements for activity and to optimize potency and selectivity.

-

Mechanism of Action (MoA) Studies: For promising anticancer activity, investigate the underlying MoA through studies such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins. For enzyme inhibitors, conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

-

In Vivo Efficacy Studies: Test the compound in relevant animal models of the disease of interest to evaluate its in vivo efficacy, pharmacokinetics (ADME), and safety profile.

-

Computational Modeling and Docking Studies: Use molecular modeling techniques to predict the binding mode of the compound to its biological target, which can guide the design of more potent analogs.

Conclusion

2-Ethyl-3-methyl-1-benzofuran-5-amine represents an intriguing, yet underexplored, molecule with significant potential for a range of research applications, particularly in the field of drug discovery. Its benzofuran core, a privileged scaffold in medicinal chemistry, combined with its specific substitution pattern, provides a strong rationale for its investigation as a potential anticancer, neuroprotective, or antimicrobial agent. The experimental workflows detailed in this guide offer a robust and scientifically sound framework for initiating this exploration. By systematically evaluating its biological activities, researchers can unlock the potential of this compound and contribute to the development of new therapeutic agents.

References

As this guide focuses on the potential applications of a sparsely researched compound, the references provided below support the established biological activities of the broader benzofuran class of molecules, which forms the basis for the proposed investigations.

-

Anticancer Properties of Benzofuran Derivatives: A Review. (Source: Molecules, Multidisciplinary Digital Publishing Institute) - [Link]

-

Recent Developments of Benzofuran-Based Compounds as Anticancer Agents. (Source: RSC Advances, Royal Society of Chemistry) - [Link]

-

Benzofuran: A Key Scaffold for the Development of Monoamine Oxidase Inhibitors. (Source: Journal of Enzyme Inhibition and Medicinal Chemistry) - [Link]

-

Biological and Pharmacological Properties of Benzofuran Derivatives. (Source: Bioorganic & Medicinal Chemistry, Elsevier) - [Link]

-

A Review on the Antimicrobial Activity of Benzofuran Derivatives. (Source: Mini-Reviews in Medicinal Chemistry, Bentham Science) - [Link]

The Synthetic Chemist's Guide to Substituted Benzofurans: A Review of Core Methodologies

Abstract

The benzofuran nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous pharmaceuticals and biologically active natural products.[1][2] Its prevalence has driven the development of a rich and diverse array of synthetic methodologies aimed at its construction and functionalization. This technical guide provides an in-depth review of the most robust and widely adopted strategies for the synthesis of substituted benzofurans. We will move beyond a simple cataloging of reactions to explore the mechanistic underpinnings and practical considerations that guide the modern synthetic chemist. Key methodologies covered include the classic Perkin rearrangement, versatile transition-metal-catalyzed cross-coupling and cyclization reactions, and efficient intramolecular cyclization strategies. Each section is designed to provide researchers, scientists, and drug development professionals with not only detailed, actionable protocols but also the strategic insights necessary to select and optimize the ideal synthetic route for their target molecule.

Introduction: The Enduring Importance of the Benzofuran Scaffold

Benzofuran and its derivatives are privileged heterocyclic structures that are pervasive in both natural products and synthetic pharmaceuticals.[1][2] Their broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties, underscores their significance as pharmacophores in drug discovery.[3] Notable examples of benzofuran-containing drugs include Amiodarone, an antiarrhythmic agent, and Vilazodone, an antidepressant. The therapeutic potential of this scaffold continues to inspire the development of novel and efficient synthetic pathways to access structurally diverse benzofuran derivatives. This guide will focus on the core synthetic strategies that form the foundation of modern benzofuran chemistry.

Classical Approaches: The Perkin Rearrangement

First reported by William Henry Perkin in 1870, the Perkin rearrangement remains a reliable, albeit classical, method for the synthesis of benzofuran-2-carboxylic acids.[4] This reaction proceeds via a coumarin-benzofuran ring contraction, typically starting from a 3-halocoumarin under basic conditions.

Mechanism and Rationale

The reaction is initiated by a base-catalyzed hydrolytic cleavage of the lactone ring of the 3-halocoumarin. This ring-opening step forms a phenoxide and a carboxylate. The resulting phenoxide then acts as an intramolecular nucleophile, attacking the vinyl halide to displace the halide and form the benzofuran ring. The choice of a strong base, such as sodium hydroxide, is critical to facilitate the initial lactone cleavage. The reaction is often performed at reflux temperatures to overcome the activation energy of the intramolecular nucleophilic substitution.

Caption: Key steps of the Perkin rearrangement.

Modern Advancements: Microwave-Assisted Synthesis

While traditional protocols often require several hours of reflux, the advent of microwave-assisted organic synthesis has dramatically expedited the Perkin rearrangement.[5][6][7] Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to mere minutes while often improving yields.[5][7]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from the work of Marriott et al. for the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.[5][7]

Materials:

-

3-Bromo-4-methyl-6,7-dimethoxycoumarin

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Microwave reactor vial

Procedure:

-

To a microwave reactor vial, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol), ethanol (5 mL), and sodium hydroxide (0.0201 g, 0.503 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and concentrate it using a rotary evaporator.

-

Dissolve the crude product in a minimum volume of water.

-

Acidify the aqueous solution with 1M HCl until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield the benzofuran-2-carboxylic acid.

Transition-Metal Catalysis: The Power of Palladium and Copper

Transition-metal catalysis has revolutionized the synthesis of substituted benzofurans, offering unparalleled efficiency, functional group tolerance, and control over substitution patterns. Palladium- and copper-catalyzed reactions are at the forefront of these methodologies.

Palladium-Catalyzed Sonogashira Coupling and Cyclization

A widely employed and highly versatile strategy involves a tandem Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. This one-pot approach allows for the rapid construction of 2-substituted and 2,3-disubstituted benzofurans.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is classic for Sonogashira couplings. The palladium species facilitates the oxidative addition to the o-halophenol and the subsequent steps of the catalytic cycle, while the copper(I) salt activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.

-

Base: An amine base, such as triethylamine (Et₃N), is crucial. It serves to neutralize the hydrogen halide produced during the reaction and also acts as the solvent in many cases.

-

Solvent: Aprotic polar solvents like DMF or acetonitrile are commonly used to ensure the solubility of the reactants and catalysts.

Caption: General workflow for benzofuran synthesis via Sonogashira coupling.

Experimental Protocol: One-Pot Sonogashira Coupling and Cyclization

This protocol is a generalized procedure based on established methodologies for the synthesis of 2-substituted benzofurans.

Materials:

-

o-Iodophenol

-

Terminal alkyne

-

PdCl₂(PPh₃)₂ (Palladium catalyst)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the o-iodophenol (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

-

Add DMF and triethylamine to the flask.

-

Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred reaction mixture.

-

Heat the reaction to 60-100°C and monitor its progress by TLC.

-

Upon consumption of the starting material, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted benzofuran.

Copper-Catalyzed Methodologies

Copper catalysis offers a more economical and often greener alternative to palladium for the synthesis of benzofurans. One prominent method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.[4][8] This approach avoids the need for pre-functionalized phenols (like o-halophenols), starting directly from the parent phenol.

Mechanism at a Glance: The reaction is believed to proceed through a sequential nucleophilic addition of the phenol to the copper-activated alkyne, followed by an oxidative C-H activation and cyclization to form the benzofuran ring. Molecular oxygen often serves as the terminal oxidant in these reactions.[4][8][9][10]

Rhodium-Catalyzed C-H Activation

Rhodium catalysis has emerged as a powerful tool for C-H activation and functionalization. In the context of benzofuran synthesis, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by annulation with alkynes or other coupling partners provides a direct route to substituted (dihydro)benzofurans.[11][12][13][14] The N-phenoxyacetamide acts as a chelating directing group, enabling regioselective activation of the ortho C-H bond of the phenol ring.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are a powerful class of transformations for benzofuran synthesis, often characterized by high efficiency and atom economy. These methods typically involve the construction of a suitable precursor that undergoes a ring-closing reaction to form the furan ring.

Oxidative Cyclization of o-Alkenylphenols

The oxidative cyclization of o-alkenylphenols is a direct and efficient method for synthesizing 2,3-disubstituted benzofurans. This transformation is commonly catalyzed by palladium(II) salts.

Rationale: The Pd(II) catalyst coordinates to the alkene, which is then attacked by the nucleophilic phenolic hydroxyl group in an intramolecular fashion (Wacker-type cyclization). The resulting palladium intermediate can then undergo further reactions or be oxidized to regenerate the Pd(II) catalyst and furnish the benzofuran product. An oxidant, such as benzoquinone (BQ) or molecular oxygen, is often required to turn over the catalytic cycle.

Experimental Protocol: Pd(II)-Catalyzed Oxidative Cyclization of an o-Alkenylphenol

This is a representative protocol for the synthesis of a substituted benzofuran from an o-alkenylphenol.

Materials:

-

o-Alkenylphenol

-

Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)

-

Benzoquinone (BQ) or other suitable oxidant

-

Solvent (e.g., acetonitrile, THF)

-

Inert atmosphere

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the o-alkenylphenol (1.0 equiv) in the chosen solvent.

-

Add the Pd(II) catalyst (5-10 mol%) and the oxidant (e.g., BQ, 1.0-2.0 equiv).

-

Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and filter through a pad of celite to remove the palladium black.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield the substituted benzofuran.

Comparative Analysis of Core Methodologies

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

| Methodology | Typical Starting Materials | Key Reagents/Catalysts | Advantages | Limitations | Yields |

| Perkin Rearrangement | 3-Halocoumarins | Strong base (e.g., NaOH) | Simple procedure, good for benzofuran-2-carboxylic acids. | Limited to specific substitution patterns, requires coumarin precursor. | Good to Excellent |

| Pd-Catalyzed Sonogashira | o-Halophenols, Terminal Alkynes | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Amine base | High functional group tolerance, versatile for 2- and 2,3-substitution. | Requires pre-functionalized phenol, potential for catalyst poisoning. | Good to Excellent |

| Cu-Catalyzed Aerobic | Phenols, Alkynes | Cu salt (e.g., CuI, CuBr), O₂ (air) | Uses readily available phenols, often greener conditions. | Can have regioselectivity issues with unsymmetrical alkynes. | Moderate to Good |

| Intramolecular Cyclization | o-Alkenylphenols, o-Alkynylphenols | Pd(II) catalyst, Oxidant | High atom economy, direct formation of C-O bond. | Requires synthesis of the cyclization precursor. | Good to Excellent |

Conclusion

The synthesis of substituted benzofurans is a mature yet continually evolving field. While classical methods like the Perkin rearrangement still hold value, the landscape is now dominated by powerful transition-metal-catalyzed reactions and efficient intramolecular cyclization strategies. Palladium- and copper-catalyzed methodologies, in particular, offer unparalleled flexibility and efficiency, allowing for the construction of complex benzofuran derivatives from simple and readily available starting materials. As the demand for novel benzofuran-based therapeutic agents continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus for the chemical research community. This guide has provided a foundational understanding of the core synthetic approaches, equipping researchers with the knowledge to strategically design and execute the synthesis of their target benzofuran molecules.

References

-

Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

-

Food and Agriculture Organization of the United Nations. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. AGRIS. [Link]

-

Zhu, R., Wei, J., & Shi, Z. (2013). Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science, 4(11), 4357-4361. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

-

Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]

-

Anilkumar, G., et al. (2021). Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives. Request PDF. [Link]

-

Wei, Y., & Yoshikai, N. (2014). ChemInform Abstract: Benzofuran synthesis via Copper-Mediated Oxidative Annulation of Phenols and Unactivated Internal Alkynes. ResearchGate. [Link]

-

Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 430-443. [Link]

-